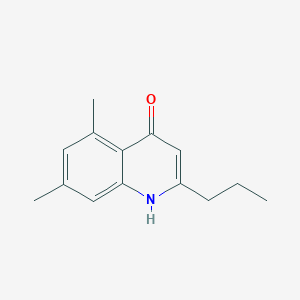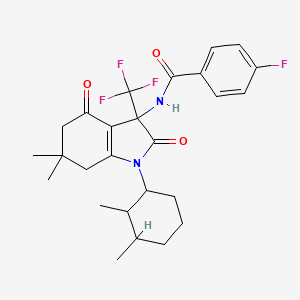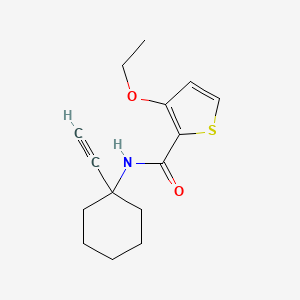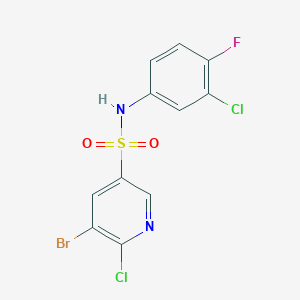![molecular formula C14H24N4S4Sn B12620351 Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane CAS No. 918446-80-7](/img/structure/B12620351.png)
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: is a chemical compound that belongs to the class of organotin compounds. It features a tin atom bonded to two butyl groups and two 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl groups. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with thiadiazole groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or column chromatography.
化学反应分析
Types of Reactions: Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The butyl groups or thiadiazole rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in medicinal chemistry. It has been studied for its potential anticancer, antimicrobial, and antiviral activities due to the presence of the thiadiazole ring.
Industry: In the industrial sector, Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps enhance the thermal stability and durability of these materials.
作用机制
The mechanism of action of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane involves its interaction with cellular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound’s organotin moiety may also contribute to its biological effects by interacting with cellular membranes and proteins.
相似化合物的比较
Dibutyltin dichloride: A precursor in the synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.
5-Methyl-1,3,4-thiadiazole-2-thiol: A key reactant in the synthesis.
Dibutyl-bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: A similar compound with a phenyl group instead of a methyl group on the thiadiazole ring.
Uniqueness: this compound is unique due to the presence of both butyl groups and thiadiazole rings, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
918446-80-7 |
|---|---|
分子式 |
C14H24N4S4Sn |
分子量 |
495.3 g/mol |
IUPAC 名称 |
dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S2.Sn/c2*1-3-4-2;2*1-2-4-5-3(6)7-2;/h2*1,3-4H2,2H3;2*1H3,(H,5,6);/q;;;;+2/p-2 |
InChI 键 |
PYDAWUKQJOQWBK-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(SC1=NN=C(S1)C)SC2=NN=C(S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)



![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)

![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)




![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
